molecular formula C17H23N3OS B2863245 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone CAS No. 692747-81-2

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B2863245
CAS No.: 692747-81-2
M. Wt: 317.45
InChI Key: MQQWRESZTRQFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is known for its potential use in drug discovery, catalysis, and polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone involves several steps. One common method includes the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The resulting product undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: Inhibitors of Casein kinase 1 alpha and/or delta, useful for the treatment of proliferative disorders.

    Medicine: Potential use in drug discovery and development.

    Industry: Catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Casein kinase 1 alpha and/or delta, which are involved in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone .
  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone .
  • (3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl)(3-bromophenyl)methanone .

Uniqueness

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone stands out due to its unique combination of functional groups, which provide a wide range of reactivity and applications. Its ability to act as an inhibitor of specific kinases further enhances its potential in scientific research and drug discovery .

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-12-7-5-6-8-20(12)17(21)15-14(18)13-10(2)9-11(3)19-16(13)22-15/h9,12H,4-8,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQWRESZTRQFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.